2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol
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Overview
Description
2-(2,4-Dihydroxyphenyl)-4H-chromene-3,4,5,7-tetraol is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of flavonoids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple hydroxyl groups in its structure contributes to its high reactivity and potential as a bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-4H-chromene-3,4,5,7-tetraol typically involves the reaction of 2,4-dihydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of resorcinol and an acid catalyst to facilitate the formation of the chromene ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)-4H-chromene-3,4,5,7-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and application .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-4H-chromene-3,4,5,7-tetraol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It can modulate enzyme activity, inhibit oxidative stress, and interact with signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dihydroxyphenyl)benzimidazole
- 2-(2,4-Dihydroxyphenyl)benzoxazole
- 2-(2,4-Dihydroxyphenyl)benzothiazole
Uniqueness
Compared to these similar compounds, 2-(2,4-Dihydroxyphenyl)-4H-chromene-3,4,5,7-tetraol stands out due to its unique chromene ring structure, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its reactivity and potential as a bioactive molecule, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Overview
The compound 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,5,7-triol , commonly known as Morin, is a flavonoid with significant biological activity. It has garnered attention for its potential therapeutic effects, particularly in cancer treatment, antioxidant properties, and other health benefits.
- Molecular Formula : C15H10O7
- Molecular Weight : 338.27 g/mol
- CAS Number : 6151-25-3
- Structure : The compound features a chromenone structure with multiple hydroxyl groups that contribute to its biological activities.
Anticancer Properties
Morin has been studied for its anticancer effects across various cancer cell lines. Research indicates that it exhibits anti-proliferative activity , particularly against human colorectal adenocarcinoma cells (HT-29 and LS180). The mechanism involves:
- Cell Cycle Arrest : Morin induces G1 phase arrest by upregulating p27 KIP1 and downregulating cyclin D1 and CDK4 proteins .
- Cytotoxicity : Studies have shown that Morin significantly reduces the proliferation of cancer cells at concentrations ranging from 10 to 100 µM without affecting normal epithelial cells .
Antioxidant Activity
Morin is recognized for its strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is attributed to:
- The presence of multiple hydroxyl groups that enhance electron donation capabilities.
- Inhibition of lipid peroxidation and protection against oxidative damage in cellular models.
Anti-inflammatory Effects
Morin has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This property is beneficial in conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Research indicates that Morin may protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is significant for potential applications in neurodegenerative diseases like Alzheimer's.
Case Studies
- Colorectal Cancer Study :
-
Oxidative Stress Model :
- Objective : To assess the antioxidant capacity of Morin in vitro.
- Findings : Morin significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.
Data Table
Properties
CAS No. |
89762-23-2 |
---|---|
Molecular Formula |
C15H12O7 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-4H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,13,16-21H |
InChI Key |
VBXOQEGVKHOQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
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